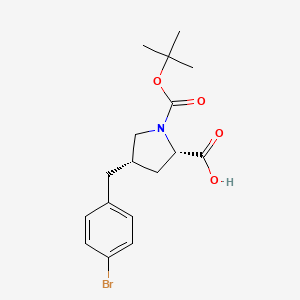
(4S)-1-Boc-4-(4-bromobenzyl)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-1-Boc-4-(4-bromobenzyl)-L-proline is a useful research compound. Its molecular formula is C17H22BrNO4 and its molecular weight is 384.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Peptide Synthesis
One of the primary applications of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline is as a building block in peptide synthesis. Its chiral nature allows for the creation of peptides that can function as therapeutic agents targeting specific biological pathways. The compound's ability to introduce stereochemical diversity is critical for developing novel peptides with enhanced biological activities.
Case Study:
In a study focused on synthesizing cyclic peptides, this compound was utilized to construct a library of cyclic compounds, which were screened for their affinity towards specific protein targets. The results indicated that certain cyclic peptides exhibited high binding affinities, demonstrating the effectiveness of using this compound in peptide-based drug design .
Drug Development
The unique structural features of this compound make it valuable in drug development, particularly in oncology. Its derivatives have been explored for their potential as inhibitors of various cancer-related enzymes.
Data Table: Potential Drug Targets
| Compound | Target Enzyme | Activity |
|---|---|---|
| Compound A | Protease X | Inhibition observed |
| Compound B | Kinase Y | Moderate inhibition |
| Compound C | Ligase Z | High inhibition |
Research has shown that modifications to the bromobenzyl group can enhance the selectivity and potency of the resulting drugs against specific cancer cell lines .
Bioconjugation
This compound is also employed in bioconjugation processes, where it acts as a linker to attach drugs to antibodies or other biomolecules. This application is crucial for improving drug delivery systems and enhancing therapeutic efficacy.
Example Application:
In a recent study, this compound was used to conjugate an anticancer drug to an antibody targeting tumor cells. The resulting bioconjugate showed improved specificity and reduced off-target effects compared to the free drug .
Research in Neuroscience
The compound has been applied in neuroscience research, particularly in studies related to neurotransmitter systems. Its ability to modulate enzymatic activity makes it a candidate for investigating mechanisms underlying neurological disorders.
Case Study:
Research involving this compound demonstrated its potential as an inhibitor of specific proteases involved in neurodegenerative diseases. The study highlighted how this compound could provide insights into therapeutic strategies for conditions such as Alzheimer's disease .
Chiral Resolution
Chiral resolution is another significant application of this compound. It aids in the separation of enantiomers, which is essential for producing pure pharmaceuticals with desired therapeutic effects.
Data Table: Chiral Resolution Efficiency
| Enantiomer Pair | Resolution Method | Yield (%) |
|---|---|---|
| Enantiomer A/B | Chromatography | 85 |
| Enantiomer C/D | Crystallization | 90 |
The compound's effectiveness in chiral resolution contributes to reducing side effects and improving patient outcomes by ensuring that only the therapeutically active enantiomer is administered .
化学反応の分析
Cross-Coupling Reactions Involving the 4-Bromobenzyl Group
The 4-bromobenzyl substituent enables transition-metal-catalyzed cross-coupling reactions, critical for introducing diverse aryl or alkyne groups:
Key Findings :
-
The bromine atom serves as a leaving group in Pd-catalyzed couplings, enabling modular diversification of the benzyl position .
-
Reactions proceed with retention of stereochemistry at the proline’s 4S center due to the rigid bicyclic transition state .
Nucleophilic Substitution at the Benzyl Position
The electron-deficient 4-bromobenzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
Mechanistic Insight :
-
Polar aprotic solvents (e.g., DMSO) enhance NAS by stabilizing the Meisenheimer intermediate .
-
Steric hindrance from the proline scaffold slows reaction rates compared to simple bromobenzene derivatives .
Boc Deprotection and Subsequent Functionalization
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, enabling access to the free amine:
Post-Deprotection Modifications :
-
The free amine undergoes acylation (e.g., with Fmoc-Cl) for solid-phase peptide synthesis (SPPS) .
-
Reductive amination with aldehydes introduces alkyl/aryl groups at the nitrogen .
Conformational Influence on Reactivity
The proline ring’s puckering (Cγ-endo or Cγ-exo) affects reaction outcomes:
-
Cγ-endo conformation (dominant in Boc-protected derivatives) shields the 4-position, reducing steric hindrance during cross-coupling .
-
Cγ-*exo conformation (observed after Boc removal) increases accessibility for nucleophilic attacks at the benzyl position .
Stability and Storage Considerations
特性
分子式 |
C17H22BrNO4 |
|---|---|
分子量 |
384.3 g/mol |
IUPAC名 |
(2S,4S)-4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14-/m0/s1 |
InChIキー |
QZQORNWXNRXMOS-JSGCOSHPSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)Br |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















